Manganese protoporphyrin IX

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

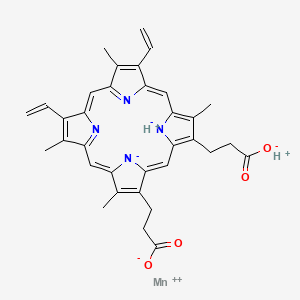

Manganese protoporphyrin IX, also known as this compound, is a useful research compound. Its molecular formula is C34H32MnN4O4 and its molecular weight is 615.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Manganese protoporphyrin IX has been extensively studied for its catalytic properties, particularly in the field of organic synthesis and enzyme mimicry.

1.1 Epoxidation Catalysis

MnPPIX has been employed as a catalyst for the epoxidation of alkenes. For instance, reconstituted myoglobin with MnPPIX demonstrated the ability to catalyze the epoxidation of styrene using Oxone as an oxidant. This approach highlights the potential for MnPPIX in mimicking natural enzymatic processes, offering insights into developing synthetic catalysts with biological relevance .

1.2 Oxygen Activation

Research has shown that this compound can activate molecular oxygen, enabling monooxygenation reactions. This property is particularly valuable in biocatalysis, where MnPPIX serves as a model for studying cytochrome P450 enzymes .

Medical Imaging

This compound is investigated as a potential contrast agent for magnetic resonance imaging (MRI). Its paramagnetic properties allow it to enhance T1 relaxation times in tissues, which can improve imaging contrast.

2.1 MRI Contrast Agent Studies

In vitro studies have indicated that MnPPIX exhibits strong paramagnetic characteristics, making it suitable for MRI applications. Limited in vivo studies suggest that it significantly reduces T1 relaxation times in the liver, demonstrating its potential utility in clinical imaging settings .

Biological Research

MnPPIX plays a crucial role in biological systems, particularly in heme biosynthesis and as a research tool for studying metabolic pathways.

3.1 Heme Biosynthesis

As a precursor to heme, this compound is integral to understanding the biosynthesis of hemoglobin and other heme-containing proteins. Its study can provide insights into disorders related to heme metabolism .

3.2 Antimicrobial Activity

Recent studies have shown that various metalloporphyrins, including MnPPIX, exhibit antimicrobial properties against pathogens such as Staphylococcus aureus and Mycobacterium abscessus. This activity is attributed to their ability to interfere with heme uptake in bacteria .

Data Tables

The following tables summarize key findings related to the applications of this compound.

Table 1: Catalytic Applications of MnPPIX

| Application | Description | References |

|---|---|---|

| Epoxidation of Styrene | Catalyzes epoxidation using Oxone | |

| Oxygen Activation | Mimics cytochrome P450 for monooxygenation |

Table 2: MRI Contrast Properties

| Study Type | Key Findings | References |

|---|---|---|

| In Vitro | Strong paramagnetic properties noted | |

| In Vivo | Significant reduction of T1 in liver observed |

Table 3: Antimicrobial Activity

| Pathogen | Activity Observed | References |

|---|---|---|

| Staphylococcus aureus | Exhibits antimicrobial properties | |

| Mycobacterium abscessus | Effective against several strains |

Case Studies

Case Study 1: MnPPIX as a Catalyst

A study demonstrated that reconstituted myoglobin with this compound could effectively catalyze the epoxidation of styrene under specific conditions using Oxone as an oxidant. The research provided insights into optimizing reaction parameters and understanding the mechanistic pathways involved .

Case Study 2: MRI Contrast Agent Evaluation

In investigations assessing MnPPIX as an MRI contrast agent, researchers found that its administration led to enhanced imaging quality in preclinical models. The study emphasized the need for further exploration into dosage and safety profiles for potential clinical applications .

Eigenschaften

CAS-Nummer |

21393-64-6 |

|---|---|

Molekularformel |

C34H32MnN4O4 |

Molekulargewicht |

615.6 g/mol |

IUPAC-Name |

3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;manganese(2+) |

InChI |

InChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

InChI-Schlüssel |

SBXNMKFZHGWYBY-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2] |

Kanonische SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Mn+2] |

Synonyme |

manganese protoporphyrin manganese protoporphyrin IX mangano protoporphyrin IX Mn protoporphyrin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.